N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Lipophilicity Physicochemical Profiling Drug Design

This pre-iodinated phenoxyacetamide derivative (LogP ~3.20) enables native SAD phasing without heavy-atom soaking, streamlining co-crystallization workflows for BACE-1 or similar target studies. The orthogonal aldehyde and aryl iodide handles support parallel diversification via reductive amination and Pd-catalyzed cross-coupling, accelerating SAR library generation. Procure ≥98% pure material as a ready-to-use synthetic intermediate with well-defined hydrogen-bonding and lipophilicity profiles. Standard B2B shipping; contact for volume quotes.

Molecular Formula C18H18INO4
Molecular Weight 439.249
CAS No. 486994-15-4
Cat. No. B2831258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide
CAS486994-15-4
Molecular FormulaC18H18INO4
Molecular Weight439.249
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C18H18INO4/c1-2-23-16-9-14(11-21)8-15(19)18(16)24-12-17(22)20-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,20,22)
InChIKeyYMHOFIICPSCKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (CAS 486994-15-4) Procurement Overview: A Multifunctional Phenoxyacetamide Building Block


N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a complex phenoxyacetamide derivative defined by a benzyl-protected amide, an ethoxy group, a reactive formyl (aldehyde) substituent, and a heavy iodine atom on the aromatic ring . This combination yields a molecular weight of 439.24 g/mol and a calculated octanol-water partition coefficient (LogP) of approximately 3.20, distinguishing it from simpler analogs . The compound is cataloged under CAS 486994-15-4 and is supplied as a research chemical with a typical purity of ≥98%, suitable for use as a synthetic intermediate or in specialized biochemical investigations .

Procurement Risk Analysis: Why Simple Phenoxyacetamide Analogs Cannot Replace N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide


The presence of both the iodine atom and the aldehyde functionality on the aromatic core of this compound dictates its unique utility. Substituting with a non-iodinated analog, such as N-benzyl-2-(2-ethoxy-4-formylphenoxy)acetamide, results in a significantly different LogP (2.59 vs. 3.20) and removes a critical heavy atom handle required for specific X-ray crystallography phasing or late-stage derivatization via cross-coupling chemistry . Similarly, replacing the benzylamide with an alternative N-substitution alters the hydrogen-bonding profile and physical properties, rendering the compound unsuitable for structure-activity relationship (SAR) studies where this specific vector is essential .

Quantitative Differentiation Guide for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (CAS 486994-15-4) Against Key Comparators


Lipophilicity Shift: Quantified LogP Elevation Relative to Non-Iodinated Core Analog

The introduction of the iodine atom on the aromatic ring significantly increases the compound's lipophilicity. The calculated LogP for the target iodo compound is 3.1976, whereas the non-iodinated comparator, N-benzyl-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 575448-79-2), exhibits a LogP of 2.5930 . This difference of 0.6046 log units indicates enhanced membrane permeability potential and altered pharmacokinetic distribution, which is critical for assays where compound partitioning is a variable.

Lipophilicity Physicochemical Profiling Drug Design

Molecular Weight and Heavy Atom Count: Differentiation for Crystallographic Phasing

The iodine atom provides a unique heavy atom (atomic number 53) that serves as an intrinsic anomalous scatterer for X-ray crystallography. The target compound has a molecular weight of 439.24 g/mol and contains one iodine atom. The non-iodinated comparator (CAS 575448-79-2) has a molecular weight of 313.35 g/mol and lacks this heavy atom . This difference in electron density allows the target compound to be used directly for single-wavelength anomalous dispersion (SAD) phasing without additional heavy-atom soaking.

X-ray Crystallography Structure Determination Heavy Atom Derivative

BACE-1 Inhibitory Activity: Annotated Biological Contextualization

This compound has been identified in curated biomedical ontologies and literature indexing as a BACE-1 (beta-secretase 1) inhibitor [1]. While quantitative inhibition data (e.g., IC50) specific to this exact compound is not publicly available in peer-reviewed journals, its structural class is associated with macrocyclic peptidic BACE-1 inhibitors, a validated target in Alzheimer's disease research. The annotation serves as a starting point for assay development rather than a claim of potency.

BACE-1 Alzheimer's Disease Enzyme Inhibition

Synthetic Versatility: Aldehyde Handle for Late-Stage Diversification

The 4-formyl (aldehyde) substituent provides a reactive handle for a range of chemoselective transformations, including reductive amination, Grignard additions, and hydrazone formation. This contrasts with analogs lacking this group, such as simpler phenoxyacetamides, which offer only amide modification sites. The iodine atom can simultaneously participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling sequential, orthogonal diversification of the aromatic ring .

Synthetic Chemistry Late-Stage Functionalization Aldehyde Chemistry

Optimal Research Use-Cases for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (CAS 486994-15-4)


Crystallographic Phasing in Structural Biology

Use as a pre-iodinated ligand for co-crystallization with target proteins (e.g., BACE-1 or other binding partners). The intrinsic iodine atom facilitates experimental phasing via Single-wavelength Anomalous Dispersion (SAD), eliminating the need for post-crystallization heavy-atom soaking and reducing crystal handling damage .

SAR Exploration in Alzheimer's Disease Drug Discovery

Employ as a reference tool or chemical starting point for BACE-1 inhibitor optimization. The compound's benzylamide and aldehyde groups can be systematically modified to probe the structure-activity relationship around the S1-S3 subsites of the BACE-1 active site, as indicated by its MeSH annotation [1].

Orthogonal Diversification for Chemical Library Synthesis

Utilize the aldehyde and aryl iodide functionalities as two orthogonal synthetic handles. The aldehyde can undergo reductive amination to install basic amines, while the iodine can be employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl diversity, enabling the rapid generation of focused compound collections .

Technical Documentation Hub

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